2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide
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Overview
Description
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide is a complex organic compound that features a cyano group, a furan ring, and an N-methylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl derivative, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the coupling of the N-methylacetamido group under specific conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. The N-methylacetamido group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(5-phenyl-furan-2-yl)-acrylic acid methyl ester
- 3-(5-(3-chloro-phenyl)-furan-2-yl)-2-cyano-acrylic acid methyl ester
Uniqueness
Compared to similar compounds, 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide is unique due to the presence of the N-methylacetamido group, which can enhance its bioactivity and binding specificity. Additionally, the combination of the cyano group and the furan ring provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)20(2)15-6-3-5-14(10-15)19-17(22)13(11-18)9-16-7-4-8-23-16/h3-10H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNZCSJMWJQIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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